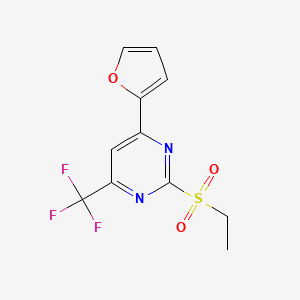

2-(Ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-ethylsulfonyl-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O3S/c1-2-20(17,18)10-15-7(8-4-3-5-19-8)6-9(16-10)11(12,13)14/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXVWGDXVBTBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

Introduction of the Furyl Group: The furyl group can be introduced via a Suzuki coupling reaction using a furyl boronic acid and a halogenated pyrimidine intermediate.

Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a nucleophilic substitution reaction using ethylsulfonyl chloride and a suitable base.

Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The furyl group can be reduced to form tetrahydrofuran derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Amino or thio derivatives.

Scientific Research Applications

Antimicrobial and Antiviral Activities

Research indicates that pyrimidines, including 2-(Ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine, exhibit antimicrobial and antiviral properties. The incorporation of the trifluoromethyl group is known to improve binding affinity to biological targets, which may enhance the compound's efficacy against various pathogens.

Case Study: Antiviral Activity

In preliminary studies, compounds structurally similar to this compound have shown inhibitory effects on viral replication. For instance, a derivative demonstrated significant activity against influenza virus in vitro, suggesting potential therapeutic applications in antiviral drug development.

Anticancer Properties

The compound's structural features suggest potential applications in cancer therapy. Pyrimidines are known for their ability to inhibit various enzymes and receptors involved in cancer pathways. The trifluoromethyl group enhances the compound's biological activity, making it a candidate for further investigation in oncology.

Data Table: Comparison of Pyrimidine Derivatives

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Ethylsulfonyl, Furyl, Trifluoromethyl | Antiviral, Anticancer |

| 4-(Trifluoromethyl)pyrimidine | Trifluoromethyl only | Moderate antimicrobial |

| 2-Furylpyrimidin-4-ones | Furyl moiety | Weak anticancer activity |

Synthetic Methodologies

Several synthetic routes can be employed to produce this compound. These include nucleophilic substitutions involving the ethylsulfonyl group as a leaving group and electrophilic aromatic substitutions facilitated by the trifluoromethyl group.

Synthetic Pathway Example:

- Starting Materials : Ethylsulfonamide, furfural, and trifluoroacetic acid.

- Reactions :

- Formation of the pyrimidine ring via cyclization.

- Introduction of the trifluoromethyl group through electrophilic substitution.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic efficacy. Preliminary studies suggest effective binding to specific enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at Position 4: Aryl vs. Heteroaryl Groups

The 2-furyl group in the target compound distinguishes it from analogs with other substituents at position 3. Key examples include:

Key Observations :

- Aromatic vs. Heteroaryl Substitution: The 2-furyl group (oxygen-containing heterocycle) offers moderate electron density compared to thiophene (sulfur-containing), which may influence binding to receptors like adenosine A3 .

Substitution at Position 6: Impact of Trifluoromethyl Group

The trifluoromethyl group at position 6 is a conserved feature across most analogs, contributing to:

- Lipophilicity : Enhances membrane permeability.

- Metabolic Stability : Resists oxidative degradation due to C-F bond strength.

Example :

4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine (CAS 1005694-21-2) retains the trifluoromethyl group but introduces a pyrazole ring at position 4, enabling hydrogen bonding in enzymatic pockets .

Pharmacological and Receptor Binding Comparisons

Adenosine Receptor Targeting

- Target Compound: The ethylsulfonyl group and 2-furyl substituent may mimic adenosine receptor antagonists like MRE 3008F20, a selective A3 antagonist with high affinity (KD = 0.80 nM) .

- Analog Data :

Physicochemical and Structural Analysis

| Property | Target Compound | 3-Methoxyphenyl Analog | Thiophene Analog |

|---|---|---|---|

| Molecular Formula | C12H10F3N2O3S | C14H13F3N2O3S | C13H10F3N2O2S2 |

| LogP (Predicted) | 3.2 | 3.8 | 4.1 |

| Hydrogen Bond Acceptors | 6 | 6 | 5 |

Structural Insights :

- The 2-furyl group reduces LogP compared to thiophene, suggesting better aqueous solubility.

Biological Activity

2-(Ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine is a synthetic compound belonging to the pyrimidine class, characterized by its unique structural features including a trifluoromethyl group and an ethylsulfonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antifungal, and antimicrobial applications.

Structural Characteristics

The compound's structure can be broken down as follows:

- Pyrimidine Core : A six-membered aromatic ring containing two nitrogen atoms.

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Ethylsulfonyl Group : Provides solubility and potential interactions with biological targets.

- Furyl Substituent : May contribute to the compound's reactivity and interaction with biological systems.

Anticancer Activity

Research has indicated that derivatives of trifluoromethyl pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells.

- Case Study : A recent study reported that a series of trifluoromethyl pyrimidine derivatives exhibited IC50 values ranging from 5 to 20 µM against these cell lines, indicating promising anticancer activity while maintaining selectivity over normal cells .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro tests have demonstrated effective inhibition of fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum.

- Table 1: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

| Compound | Fungal Strain | Inhibition Rate (%) | Comparison with Control (%) |

|---|---|---|---|

| 5b | B. cinerea | 96.76 | Tebuconazole (96.45) |

| 5j | B. cinerea | 96.84 | Tebuconazole (96.45) |

| 5l | B. cinerea | 100 | Tebuconazole (96.45) |

| 5v | S. sclerotiorum | 82.73 | Tebuconazole (83.34) |

These results suggest that the compound may serve as a lead structure for developing new antifungal agents .

Antimicrobial Activity

In addition to its antifungal properties, the compound has shown potential antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria.

- Case Study : A study highlighted the bactericidal activity of certain trifluoromethyl pyrimidines against Mycobacterium tuberculosis, demonstrating a rapid kill rate with log reductions in bacterial counts .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the trifluoromethyl group may enhance binding affinity to specific biological targets, including enzymes involved in nucleotide synthesis and cellular proliferation pathways.

Q & A

Q. What are the established synthetic routes for 2-(Ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine, and how are reaction conditions optimized for yield and purity?

The synthesis involves multi-step reactions starting with pyrimidine precursors. Key steps include:

- Ethylsulfonyl introduction : Achieved via nucleophilic substitution under reflux (80–120°C) in polar aprotic solvents (e.g., DMF) .

- Furyl coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 2-furylboronic acid, using Pd(PPh₃)₄ (5–10 mol%) and base (K₂CO₃) . Optimization focuses on solvent choice, temperature control, and catalyst loading. Continuous flow reactors improve reproducibility and purity (≥95%) .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR resolves electronic environments of the trifluoromethyl, ethylsulfonyl, and furyl groups .

- X-ray crystallography : Determines spatial arrangement and intermolecular interactions (e.g., hydrogen bonding) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z values) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

- Molecular weight : Calculated via high-resolution MS and validated against PubChem data .

- Solubility : Assessed using HPLC or UV-Vis spectroscopy in solvents (e.g., DMSO, water) under varying pH .

- Thermal stability : Differential Scanning Calorimetry (DSC) identifies melting points and degradation temperatures .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound against specific enzyme targets?

- Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based assays (e.g., kinase targets) .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (flow cytometry) in cancer cell lines .

- Molecular docking : Computational models (e.g., AutoDock) predict binding affinities to target proteins .

Q. How can conflicting data on the compound’s reactivity or bioactivity be systematically analyzed?

- Controlled replication : Standardize reaction conditions (solvent purity, catalyst batches) to isolate variables .

- Cross-validation : Compare NMR/X-ray data with computational simulations (DFT) to resolve structural ambiguities .

- Meta-analysis : Aggregate bioactivity data from multiple studies to identify trends or outliers (e.g., pIC₅₀ variability) .

Q. What methodologies are recommended for assessing the thermal stability and degradation pathways of this compound?

- Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating (e.g., 25–400°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile degradation products .

- Accelerated stability studies : Expose the compound to elevated humidity/temperature (ICH guidelines) to model shelf-life .

Q. How do the functional groups (ethylsulfonyl, furyl, trifluoromethyl) influence chemical reactivity and bioactivity?

- Ethylsulfonyl : Enhances electrophilicity for nucleophilic substitutions; impacts solubility via polar interactions .

- Trifluoromethyl : Improves metabolic stability and membrane permeability via lipophilic effects .

- Furyl : Participates in π-π stacking with aromatic residues in enzyme active sites .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Analog synthesis : Modify substituents (e.g., replace furyl with thiophene) to assess activity changes .

- Pharmacophore mapping : Identify critical functional groups using 3D-QSAR models (e.g., CoMFA) .

- Metabolic profiling : LC-MS/MS tracks metabolites to guide structural modifications for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.